Methyl 2-{[(2-chlorophenoxy)acetyl]amino}-1,3-benzothiazole-6-carboxylate Methyl 2-{[(2-chlorophenoxy)acetyl]amino}-1,3-benzothiazole-6-carboxylate
Brand Name: Vulcanchem
CAS No.: 920473-59-2
VCID: VC0370414
InChI: InChI=1S/C17H13ClN2O4S/c1-23-16(22)10-6-7-12-14(8-10)25-17(19-12)20-15(21)9-24-13-5-3-2-4-11(13)18/h2-8H,9H2,1H3,(H,19,20,21)
SMILES: COC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)COC3=CC=CC=C3Cl
Molecular Formula: C17H13ClN2O4S
Molecular Weight: 376.8g/mol

Methyl 2-{[(2-chlorophenoxy)acetyl]amino}-1,3-benzothiazole-6-carboxylate

CAS No.: 920473-59-2

Main Products

VCID: VC0370414

Molecular Formula: C17H13ClN2O4S

Molecular Weight: 376.8g/mol

Methyl 2-{[(2-chlorophenoxy)acetyl]amino}-1,3-benzothiazole-6-carboxylate - 920473-59-2

CAS No. 920473-59-2
Product Name Methyl 2-{[(2-chlorophenoxy)acetyl]amino}-1,3-benzothiazole-6-carboxylate
Molecular Formula C17H13ClN2O4S
Molecular Weight 376.8g/mol
IUPAC Name methyl 2-[[2-(2-chlorophenoxy)acetyl]amino]-1,3-benzothiazole-6-carboxylate
Standard InChI InChI=1S/C17H13ClN2O4S/c1-23-16(22)10-6-7-12-14(8-10)25-17(19-12)20-15(21)9-24-13-5-3-2-4-11(13)18/h2-8H,9H2,1H3,(H,19,20,21)
Standard InChIKey XKWWHYQOZOSWPM-UHFFFAOYSA-N
SMILES COC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)COC3=CC=CC=C3Cl
Canonical SMILES COC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)COC3=CC=CC=C3Cl
PubChem Compound 16426709
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator